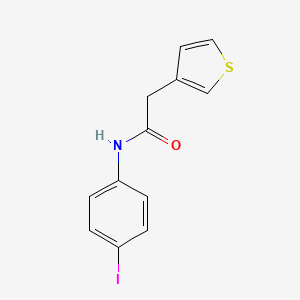

N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide

Description

N-(4-Iodophenyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a thiophene ring at the 3-position and a 4-iodophenyl group attached via an acetamide linkage. Thiophene-containing acetamides are known for their diverse biological activities, including antimycobacterial, anti-inflammatory, and anticancer properties, attributed to the electronic effects of substituents and the planar aromatic systems enhancing binding to biological targets . The iodine atom in the 4-position of the phenyl ring may influence lipophilicity, metabolic stability, and receptor interactions compared to halogenated analogs.

Properties

Molecular Formula |

C12H10INOS |

|---|---|

Molecular Weight |

343.19 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2-thiophen-3-ylacetamide |

InChI |

InChI=1S/C12H10INOS/c13-10-1-3-11(4-2-10)14-12(15)7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15) |

InChI Key |

UGTSUQWVIVAWQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CSC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

Formation of the Acetamide Linkage: This can be achieved by reacting 4-iodoaniline with thiophene-3-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Pd/C with hydrogen gas for reduction of the iodophenyl group.

Substitution: Sodium methoxide for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Phenyl derivative of the original compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Antimycobacterial Activity

N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide and related derivatives exhibit promising in vitro antimycobacterial activity, with IC₅₀ values in the micromolar range. The 4-iodo substitution may further modulate potency due to increased lipophilicity and membrane permeability .

Anti-Inflammatory and NLRP3 Inhibition

Compound 28 (), featuring a thiophen-3-yl group and chloro/methoxy substituents, inhibits NLRP3 inflammasome activity (IC₅₀ = 34.8 nM).

Anticancer Activity

Phenoxy acetamide derivatives () with methoxy or morpholino groups show selective cytotoxicity against cancer cell lines (e.g., MCF-7, PC-3). The absence of electron-donating groups in the target compound may reduce anticancer efficacy compared to these analogs .

Challenges :

Key Research Findings and Trends

Halogen Effects : Bromo and iodo substituents enhance antimycobacterial activity compared to chloro analogs, likely due to improved hydrophobic interactions .

Thiophene Position : Thiophen-2-yl derivatives dominate literature reports, suggesting that thiophen-3-yl analogs like the target compound warrant further exploration for unique bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.